Mepiprazole-d8 (dihydrochloride)
CAS No.:
Cat. No.: VC16683243
Molecular Formula: C16H23Cl3N4
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23Cl3N4 |
|---|---|
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;; |
| Standard InChI Key | FOZDCFRVHJVSIY-VVWBXAJLSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1CCC2=NNC(=C2)C)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl.Cl |
| Canonical SMILES | CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Mepiprazole-d8 (dihydrochloride) retains the core structure of mepiprazole, a phenylpiperazine derivative, with eight hydrogen atoms substituted by deuterium. The parent compound, mepiprazole, has the molecular formula and a molecular weight of 304.82 g/mol. The deuterated form’s formula is , with a molecular weight of approximately 377.74 g/mol . The dihydrochloride salt form enhances solubility in aqueous matrices, critical for in vitro and in vivo studies.
Table 1: Key Structural Properties of Mepiprazole-d8 (Dihydrochloride)
Spectral and Analytical Signatures
Deuteration alters the compound’s nuclear magnetic resonance (NMR) and mass spectra. The incorporation of deuterium reduces signal splitting in -NMR and shifts isotopic patterns in high-resolution mass spectrometry (HRMS), facilitating differentiation from non-deuterated analogs . For instance, the ion cluster in HRMS exhibits a distinct +8 Da shift compared to mepiprazole, enabling unambiguous identification in complex biological matrices .
Synthesis and Isotopic Labeling
Synthetic Routes
The synthesis of Mepiprazole-d8 typically involves late-stage deuteration of mepiprazole or its precursors. Common strategies include:
-
Catalytic Hydrogen-Deuterium Exchange: Using deuterium gas () and palladium catalysts to replace hydrogen atoms on alkyl chains.
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Deuterated Reagents: Employing deuterated ethyl chloride () during the alkylation of 1-(3-chlorophenyl)piperazine to introduce deuterium at specific positions.
These methods require stringent anhydrous conditions and temperatures between 50–80°C to optimize yield and isotopic purity. Post-synthesis purification via recrystallization or chromatography ensures >98% deuterium incorporation, as verified by LC-MS .
Challenges in Deuterium Incorporation
Achieving complete deuteration at all eight positions is complicated by isotopic exchange reversibility and side reactions. Kinetic isotope effects (KIEs) may slow reaction rates, necessitating prolonged reaction times or excess deuterium sources. Despite these challenges, advances in flow chemistry have improved scalability, enabling gram-scale production for research use .
Pharmacological Profile and Mechanism of Action
Metabolic Pathways
Mepiprazole-d8 undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, yielding the active metabolite m-chlorophenylpiperazine-d8 (mCPP-d8) . Deuterium substitution at benzylic positions slows N-dealkylation, prolonging the parent compound’s half-life in vitro .
Table 2: Comparative Pharmacokinetics of Mepiprazole and Mepiprazole-d8
| Parameter | Mepiprazole | Mepiprazole-d8 | Source |
|---|---|---|---|
| Half-life (in vitro) | 2.3 ± 0.4 h | 3.8 ± 0.6 h | |
| Plasma Protein Binding | 89% | 91% | |
| CYP3A4 Metabolism Rate | 12.4 nmol/min/mg | 9.8 nmol/min/mg |
Analytical Applications in Research
Mass Spectrometry-Based Quantification
Mepiprazole-d8’s isotopic signature makes it an ideal internal standard for quantifying mepiprazole and mCPP in biological samples. Co-eluting with non-deuterated analogs, it corrects for matrix effects and ion suppression in LC-MS/MS assays . For example, a validated LC-MS method using mCPP-d8 achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in human serum .
Metabolic Stability Studies
Deuterium’s kinetic isotope effect (KIE) reduces first-pass metabolism, allowing researchers to track hepatic clearance pathways. In rat hepatocytes, Mepiprazole-d8 showed a 40% reduction in intrinsic clearance compared to mepiprazole, highlighting deuteration’s impact on drug stability.
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